

A Technical Guide to the Physical Characteristics of Solid 2-Carbomethoxy-3-tropinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Carbomethoxy-3-tropinone**

Cat. No.: **B7910268**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **2-Carbomethoxy-3-tropinone** (2-CMT) in its solid form. A pivotal intermediate in the synthesis of tropane alkaloids, including cocaine and its analogues, a thorough understanding of its solid-state properties is critical for its handling, formulation, and quality control in drug development and chemical synthesis.^{[1][2][3]} This document compiles available data on its appearance, melting behavior, solubility, and spectroscopic properties, alongside detailed experimental protocols for its characterization.

Core Physical and Chemical Properties

2-Carbomethoxy-3-tropinone is a white to off-white crystalline solid.^{[4][5][6]} It is a β -keto ester and can exist in equilibrium with its keto-enol tautomer.^{[1][2][3]} The compound is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and dimethylformamide.^{[4][5]}

Property	Value	Source
Molecular Formula	$C_{10}H_{15}NO_3$	[7] [8]
Molecular Weight	197.23 g/mol	[7] [8]
Appearance	White to off-white crystalline solid	[4] [5] [6]
Melting Point (Anhydrous)	103.5-104.5 °C, ~104 °C, 108.5-109.5 °C	[3] [6] [8] [9] [10] [11]
Melting Point (Dihydrate)	93-96 °C, 98.5-101.5 °C	[6]
Boiling Point	294.1 °C at 760 mmHg (calculated)	[1]
Density	1.173 g/cm ³ (calculated)	[1]
Flash Point	131.7 °C (calculated)	[1]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide	[4] [5]

Solid-State Characteristics and Polymorphism

Significant variability has been reported for the melting point of **2-Carbomethoxy-3-tropinone**, suggesting the existence of different solid forms, such as polymorphs or hydrates.[\[6\]](#) One study has explicitly mentioned the isolation of a granular modification and a dihydrate, each with distinct melting points.[\[6\]](#) The anhydrous form has been reported with melting points ranging from 103.5 °C to 109.5 °C, which could indicate the presence of different crystalline arrangements (polymorphs).[\[3\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The dihydrate has been observed to melt in the range of 93-96 °C and 98.5-101.5 °C.[\[6\]](#) The existence of multiple solid forms highlights the importance of careful solid-state characterization for ensuring the consistency and quality of the material.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-Carbomethoxy-3-tropinone**.

Spectroscopy	Data	Source
UV-Vis (in absolute alcohol)	λ_{max} at 255 nm	[6]
Infrared (IR)	In Nujol, the dihydrate shows strong bands at 2.95 μm (O-H) and 6.0 μm (conjugated ester). The absence of a band around 5.80 μm suggests a significant contribution from the enol form in the dihydrate.	[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the solid form of **2-Carbomethoxy-3-tropinone**.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting point.

- The apparatus is allowed to cool.
- A fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Solid-State Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid material to identify functional groups and confirm its identity.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Approximately 1-2 mg of the solid sample is ground to a fine powder using an agate mortar and pestle.
 - The powdered sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr).
 - The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.
- Analysis:
 - A background spectrum of a blank KBr pellet is recorded.
 - The sample pellet is placed in the sample holder of the FTIR spectrometer.
 - The infrared spectrum is recorded over the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) in a given solvent.

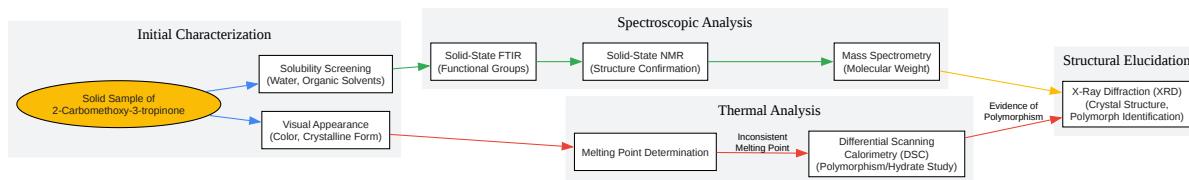
Methodology:

- Sample Preparation: A dilute solution of **2-Carbomethoxy-3-tropinone** is prepared in a suitable UV-transparent solvent (e.g., absolute ethanol).
- Apparatus: A dual-beam UV-Vis spectrophotometer is used.
- Procedure:
 - The spectrophotometer is zeroed using a cuvette containing the pure solvent as a blank.
 - The cuvette is then filled with the sample solution.
 - The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
 - The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound like **2-Carbomethoxy-3-tropinone**.



[Click to download full resolution via product page](#)

A logical workflow for the physical characterization of solid **2-Carbomethoxy-3-tropinone**.

Keto-Enol Tautomerism

The following diagram illustrates the keto-enol tautomerism that **2-Carbomethoxy-3-tropinone** can undergo, which is a key aspect of its chemical behavior and can influence its physical properties.

Keto-enol tautomerism of **2-Carbomethoxy-3-tropinone**.

Note: The images in the tautomerism diagram are placeholders and would be replaced with the actual chemical structures in a final document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. byjus.com [byjus.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pennwest.edu [pennwest.edu]
- 8. 2-CARBOMETHOXY-3-TROPINONE CAS#: 36127-17-0 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. 2-(Methoxycarbonyl)-3-tropanone | CAS#:36127-17-0 | Chemsoc [chemsoc.com]
- 11. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]

- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Solid 2-Carbomethoxy-3-tropinone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7910268#physical-characteristics-of-2-carbamethoxy-3-tropinone-solid-form>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com